Aspoxicillin

Beschreibung

Context of Beta-Lactam Antibiotics and Semisynthetic Penicillins

Beta-lactam antibiotics represent a cornerstone of antibacterial therapy, characterized by the presence of a highly reactive beta-lactam ring in their chemical structure. nih.govwikipedia.orgkhanacademy.org This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by disrupting the synthesis of the bacterial cell wall. wikipedia.orgnih.govyoutube.com The initial discovery of penicillin by Alexander Fleming in 1928 heralded a new age in medicine, leading to the "golden era" of antibiotic discovery from the 1940s to the early 1960s. reactgroup.orgwikipedia.org

Natural penicillins, such as penicillin G, initially showed remarkable efficacy, primarily against Gram-positive bacteria. wikipedia.orgbritannica.com However, their limitations, including a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, prompted the development of semisynthetic penicillins. pharmacy180.comwikipedia.org By chemically modifying the 6-aminopenicillanic acid nucleus, scientists were able to create new derivatives with improved characteristics. britannica.comwikipedia.org Aspoxicillin is a product of this ongoing effort to refine and enhance the therapeutic properties of penicillins. nih.gov

Significance of this compound as an Advanced Therapeutic Agent

This compound is recognized as a broad-spectrum, semisynthetic penicillin derivative. nih.gov Its significance lies in its potent bactericidal activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.govwikipedia.org Research findings have indicated that this compound's in vivo activity is more potent than what might be anticipated from its in vitro performance alone. nih.gov

The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. nih.govpatsnap.compatsnap.com It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall. nih.govpatsnap.comgoogle.com This inactivation prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the strength and rigidity of the bacterial cell wall. nih.govpatsnap.com The resulting disruption leads to a weakening of the cell wall and, ultimately, cell lysis. nih.gov

A noteworthy characteristic of this compound is its comparatively low rate of binding to serum proteins when measured against other penicillin derivatives like piperacillin (B28561), sulbenicillin (B1681181), and ampicillin (B1664943). nih.gov

Table 1: Key Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Class | Semisynthetic Penicillin, Beta-Lactam Antibiotic | pharmacy180.comnih.govwikipedia.org |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | nih.govpatsnap.compatsnap.comgoogle.com |

| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria. | nih.govwikipedia.org |

| In Vivo Activity | Shows more potent activity in vivo than expected from in vitro studies. | nih.gov |

| Serum Protein Binding | Lower binding rate compared to piperacillin, sulbenicillin, and ampicillin. | nih.gov |

Historical Overview of this compound Research and Development

The development of this compound is rooted in the broader history of penicillin research. Following the discovery of the penicillin nucleus, 6-aminopenicillanic acid, researchers were able to synthesize a multitude of new penicillin analogues. wikipedia.org this compound emerged from these efforts as an injectable, amino acid-type penicillin. ncats.io A patented method for its preparation involves using D-aspartic acid and amoxicillin (B794) as starting materials. google.com

Marketed under the trade name Doyle, this compound has received approval for use in Japan. wikipedia.org Clinical investigations have been a key part of its development. Open clinical trials have been conducted to evaluate its efficacy. nih.gov Furthermore, comparative studies have been performed, assessing the performance of this compound against other penicillins such as piperacillin and sulbenicillin in various types of bacterial infections. nih.gov Research has also focused on its antimicrobial activity against clinical isolates over several years to monitor susceptibility trends. nih.gov

Structure

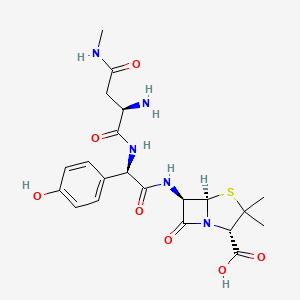

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELIUBJHYAEDK-OAIUPTLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046921 | |

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63358-49-6 | |

| Record name | Aspoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63358-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspoxicillin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspoxicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPOXICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Aspoxicillin

Strategies for Aspoxicillin Chemical Synthesis

The synthesis of this compound can be approached through various chemical routes, primarily utilizing either 6-aminopenicillanic acid (6-APA) or amoxicillin (B794) as the core starting material. researchgate.net A notable method involves the use of D-aspartic acid and amoxicillin trihydrate, which are readily available and cost-effective starting materials. researchgate.net

Optimization of Synthetic Routes

Table 1: General Parameters for Optimization of this compound Synthesis

| Parameter | Description | Goal of Optimization |

| Starting Materials | Utilizing readily available and cost-effective precursors like D-aspartic acid and amoxicillin. researchgate.net | Reduce overall production cost. |

| Protecting Groups | Employment of protecting groups for amino functions, such as ethyl acetoacetate. researchgate.net | Ensure regioselective reactions and prevent side products. |

| Coupling Agents | Use of agents like pivaloyl chloride to form a mixed anhydride (B1165640) for condensation. researchgate.net | Achieve efficient amide bond formation. |

| Reaction Conditions | Manipulation of temperature, solvent, and reaction time. | Maximize yield and purity of the final product. |

| Purification | Simplification of work-up and isolation procedures. researchgate.net | Reduce process complexity and cost. |

Note: This table is a generalized representation based on available literature. Specific quantitative data from comparative studies is not publicly available.

Starting Materials and Reaction Pathways in this compound Synthesis

A well-documented synthetic pathway for this compound commences with D-aspartic acid and amoxicillin. researchgate.net The synthesis involves a multi-step process that can be summarized as follows:

Protection of D-aspartic acid derivative: The amino group of an N-methyl-D-asparagine precursor is protected, for example, by using ethyl acetoacetate. researchgate.net

Formation of a mixed anhydride: The protected amino acid is then reacted with an activating agent, such as pivaloyl chloride, to form a mixed anhydride. researchgate.net

Condensation with Amoxicillin: The mixed anhydride is condensed with amoxicillin. researchgate.net

Deprotection: The protecting group on the amino function is removed to yield this compound. researchgate.net

This pathway underscores a strategic approach to building the complex molecular architecture of this compound from simpler, readily accessible precursors.

Spectroscopic Characterization of Synthesized this compound Compounds

The structural verification of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Analysis

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| β-Lactam Protons | 5.0 - 6.0 | Not directly applicable |

| Amide Protons (NH) | 7.0 - 9.0 | Not directly applicable |

| Aromatic Protons (p-hydroxyphenyl) | 6.5 - 7.5 | 115 - 160 |

| Aliphatic Protons (Aspartyl & Penam (B1241934) core) | 1.0 - 4.5 | 20 - 70 |

| Carbonyl Carbons (C=O) | Not applicable | 160 - 180 |

Note: This table provides estimated chemical shift ranges. Actual values can vary depending on the solvent and other experimental conditions. A definitive, published NMR spectral analysis for this compound was not found in the available literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. The Japanese Pharmacopoeia includes a reference IR spectrum for this compound Hydrate, confirming its use as a standard analytical method. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H stretch (hydroxyl & carboxylic acid) | 3500 - 3200 (broad) |

| N-H stretch (amines & amides) | 3400 - 3250 |

| C=O stretch (β-lactam) | ~1770 |

| C=O stretch (amide) | ~1650 |

| C=O stretch (carboxylic acid) | ~1700 |

| Aromatic C=C stretch | 1600 - 1450 |

Note: The values in this table are typical for the respective functional groups and are consistent with the known structure of this compound.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of existing antibiotics is a common strategy to improve their properties, such as antibacterial spectrum, potency, and resistance to bacterial enzymes. In the context of this compound, it is itself considered a derivative of amoxicillin, where the amino group of the amoxicillin side chain is acylated with an N-methyl-D-asparagine moiety.

Research in this area has explored the modification of the 6-acyl side chain of penicillins to enhance their biological activity. The synthesis of this compound (also referred to as N4-Methyl-D-asparaginylamoxicillin or TA-058) is a prime example of this strategy, aiming to improve upon the properties of the parent compound, amoxicillin. nih.gov

While specific research detailing the synthesis of further derivatives starting from this compound is limited in the available literature, the principles of medicinal chemistry suggest that modifications could be made to various parts of the this compound molecule, including:

Further substitution on the N-methyl-D-asparagine side chain.

Modification of the p-hydroxyphenyl group.

Alterations to the penicillin core structure.

The synthesis of such analogues would likely follow established methodologies in penicillin chemistry, involving protection-acylation-deprotection sequences.

Rational Design Principles for Novel this compound Analogues

The design of new this compound analogues is primarily guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence the compound's biological activity. The foundational goal in modifying this compound, which is itself an N4-methyl-D-asparaginyl derivative of amoxicillin, was to improve upon the antibacterial spectrum of aminobenzylpenicillins. nih.gov

Key principles driving the rational design of this compound analogues include:

Modification of the 6-Acyl Side Chain: The asparagine moiety in the 6-acyl side chain of this compound is a critical determinant of its activity. The initial development of this compound (also known as TA-058) involved synthesizing a series of penicillin derivatives with an asparagine component to enhance antibacterial efficacy. nih.gov Further modifications to this side chain, such as altering the N-alkyl substituent on the asparagine, are a primary focus for creating new analogues. The goal is often to optimize interactions with penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. researchgate.net

Introduction of Diverse Functional Groups: To explore new chemical space and potentially overcome resistance mechanisms, novel functional groups can be introduced. For instance, creating hybrid molecules by linking different pharmacophores, such as derivatives of benzoic acid, to the core this compound structure can yield compounds with improved activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Stereochemical Considerations: The stereochemistry of the amino acid side chain is crucial for biological activity. The use of D-asparagine in this compound is a specific design choice, and variations in the stereoisomers of the side chain components can significantly impact the analogue's efficacy.

Enhancing Membrane Penetration: For activity against Gram-negative bacteria, the ability of the antibiotic to permeate the outer membrane is essential. Analogue design may focus on modifying the polarity and size of the molecule to facilitate entry through porin channels. researchgate.net

The following table summarizes the rationale behind modifying specific parts of the this compound structure.

| Molecular Component | Design Rationale for Modification | Desired Outcome |

| N4-substituent on Asparagine | Altering size and polarity. | Improved antibacterial spectrum and potency. |

| α-Amino Group | Introduction of protecting groups or conversion to other functionalities (e.g., imines). | Creation of prodrugs or analogues with different pharmacokinetic profiles. |

| p-Hydroxyphenyl Group | Substitution on the aromatic ring. | Enhanced binding to target proteins and improved activity against resistant bacteria. |

| Carboxyl Group | Esterification or amidation. | Development of hybrid molecules with dual-action mechanisms. |

Molecular Mechanisms of Aspoxicillin S Antimicrobial Action

Cellular Responses to Aspoxicillin Exposure

The inhibition of PBPs by this compound triggers a cascade of events within the bacterial cell, ultimately leading to its demise.

The primary and most direct consequence of this compound's binding to PBPs is the interruption of bacterial cell wall synthesis. researchgate.netresearchgate.net By preventing the cross-linking of peptidoglycan, this compound weakens the structural integrity of the cell wall. researchgate.net This makes the bacterium susceptible to osmotic pressure, as it can no longer withstand the turgor pressure from within the cell. wikipedia.org The compromised cell wall is unable to maintain the bacterium's shape and protect it from the external environment. wikipedia.org

The weakening of the bacterial cell wall ultimately leads to cell lysis, a process where the cell ruptures and dies. researchgate.netresearchgate.net This bactericidal effect is a hallmark of penicillin-class antibiotics. wikipedia.org Beyond simple osmotic lysis, there is growing evidence that bactericidal antibiotics can induce a state in bacteria that shares characteristics with eukaryotic apoptosis, often referred to as apoptosis-like death (ALD). nih.gov This process can involve DNA fragmentation and chromosome condensation. nih.gov While the specific induction of ALD by this compound has not been extensively documented, the general mechanism of action of bactericidal antibiotics suggests that it may trigger such a programmed cell death pathway in susceptible bacteria. nih.gov Some studies propose that antibiotic-induced cell death can be mediated by intracellular "death programs," such as toxin-antitoxin systems. researchgate.netnih.gov

Investigations into Polypharmacological Effects of this compound

Polypharmacology is the concept that a single drug can interact with multiple targets, which can lead to both desired therapeutic effects and unintended side effects. drugbank.com While the primary target of this compound is well-established as the family of penicillin-binding proteins, there is growing interest in the potential for beta-lactam antibiotics to exert polypharmacological effects. nih.gov

Direct research specifically investigating the polypharmacological effects of this compound is limited. However, studies on the closely related aminopenicillin, amoxicillin (B794), offer some intriguing possibilities. An in-silico analysis suggested that in addition to its primary mechanism of disrupting cell wall synthesis, amoxicillin might have a secondary mode of action involving the inhibition of DNA gyrase B in E. coli. nih.gov DNA gyrase is a crucial enzyme involved in bacterial DNA replication and cell division. nih.gov This finding, though computational, points towards a potential dual-target inhibitory mechanism for aminopenicillins. nih.gov

The exploration of off-target interactions of aminopenicillins with eukaryotic cells is also a facet of polypharmacology. While generally considered to have high selective toxicity for bacteria due to the absence of a cell wall in human cells, some studies have explored the effects of beta-lactams on eukaryotic cellular processes, though these are not the primary mechanisms of their antimicrobial action. drugs.com

Pharmacokinetic and Pharmacodynamic Research of Aspoxicillin

Pharmacokinetic Studies in Research Models

Pharmacokinetic research describes the time-dependent course of drug concentrations in the body, which is crucial for predicting its therapeutic window and behavior. nih.gov

Following administration, Aspoxicillin demonstrates effective distribution into various body tissues and fluids. patsnap.com Research indicates that it achieves significant concentrations in multiple sites of infection, including the respiratory tract, urinary tract, and bile. patsnap.com This broad distribution is a key factor in its ability to reach and eradicate bacterial pathogens throughout the body. patsnap.com The unbound, or free, fraction of the drug is what can diffuse into the extravascular space to exert its pharmacological activity. mdpi.com

The primary route of elimination for this compound is through the kidneys. nih.gov Studies in healthy adult volunteers have shown that after intravenous administration, a significant portion of the drug is excreted unchanged in the urine. nih.gov Research has demonstrated that the urinary recovery rates of this compound typically range from 70% to 80%. nih.gov

In comparison to other available semi-synthetic penicillins, this compound exhibits a slightly longer elimination half-life. nih.gov Because the substance is predominantly excreted via the renal system, conditions of impaired renal function lead to larger areas under the curve (AUC), indicating slower clearance from the body. nih.gov A study involving healthy male adult volunteers who received 4 g of this compound daily for five consecutive days showed no tendency for drug accumulation, with peak serum concentrations ranging from 212.3 to 224.8 µg/mL upon completion of the intravenous drip infusion. nih.gov

| Parameter | Value |

|---|---|

| Peak Serum Concentration (Cmax) | 212.3 - 224.8 µg/mL |

| Urinary Recovery Rate | 70% - 80% |

| Accumulation Tendency (5-day study) | None observed |

The binding of antibiotics to plasma proteins is a critical pharmacokinetic parameter because it significantly influences the drug's distribution and pharmacological effect. mdpi.com Only the free or unbound fraction of a drug is capable of penetrating biological membranes to reach the target site of infection and exert its antimicrobial activity. mdpi.com Consequently, the extent of protein binding can directly impact the potency of an antibiotic; a higher degree of binding results in a lower concentration of the free, active drug. mdpi.comnih.gov

While the precise binding percentage for this compound is not detailed in the available literature, the principle remains a cornerstone of its pharmacology. The dynamic equilibrium between bound and unbound drug dictates its availability for bactericidal action and its clearance from the system. mdpi.com Therefore, understanding protein binding is essential for correctly interpreting the relationship between drug dosage and antimicrobial efficacy. nih.gov

Compartmental models are mathematical tools used in pharmacokinetics to simulate the disposition of a drug in the body. libretexts.orgnumberanalytics.com These models simplify complex physiological processes by representing the body as one or more distinct compartments. libretexts.organnamalaiuniversity.ac.in

One-Compartment Model: This model treats the entire body as a single, uniform unit. It is suitable for drugs that distribute rapidly and evenly throughout the body's fluids and tissues, with the drug concentration in plasma being representative of the concentration in all other areas. libretexts.orgnumberanalytics.com

Two-Compartment Model: This model is more commonly used and is appropriate for drugs that distribute more slowly. libretexts.org It divides the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). libretexts.orgauckland.ac.nz The drug concentration initially declines as it distributes from the central to the peripheral compartment, and then a second phase of decline occurs as the drug is eliminated from the body. libretexts.org

These models are fundamental for predicting the time course of drug concentrations, which helps in designing optimal therapeutic strategies. numberanalytics.com For penicillins related to this compound, such as Amoxicillin (B794), two-compartment disposition models have been successfully used to describe their pharmacokinetic profiles. nih.gov

Pharmacodynamic Research

Pharmacodynamic studies focus on the biochemical and physiological effects of a drug on microorganisms, particularly the relationship between drug concentration and its bactericidal or bacteriostatic effect.

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). patsnap.compatsnap.com This binding blocks the cross-linking of peptidoglycan, weakening the cell wall and leading to cell lysis and death. patsnap.compatsnap.com

In Vitro Studies: Research using in vitro kinetic models that simulate human serum levels has provided detailed insights into this compound's bactericidal activity. When compared with Piperacillin (B28561) against strains of Escherichia coli, this compound demonstrated superior bactericidal action, significantly reducing viable cell counts. nih.gov However, its activity against Klebsiella pneumoniae was found to be weaker than Piperacillin in an intravenous injection model but comparable in a drip infusion model. nih.gov Microscopically, this compound was observed to induce the formation of spheroplast-like structures in E. coli, which ultimately led to bacteriolysis, a different morphological effect than the simple cell elongation caused by Piperacillin. nih.gov

In Vivo and Anaerobic Studies: this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative anaerobic bacteria. nih.gov It shows particularly high in vitro activity against Bacteroides fragilis, a clinically significant anaerobe. nih.gov In experimental models of subcutaneous abscesses and intra-abdominal infections caused by B. fragilis and E. coli, the therapeutic effect of this compound was found to be much stronger than that of Ticarcillin (B1683155). nih.gov This enhanced in vivo superiority is attributed to a combination of its bactericidal activity, stability against beta-lactamase enzymes, and its pharmacokinetic properties. nih.gov

| Organism | Model | Comparative Finding |

|---|---|---|

| Escherichia coli | In vitro (IV injection & drip infusion models) | Activity superior to Piperacillin. |

| Klebsiella pneumoniae | In vitro (IV injection model) | Activity weaker than Piperacillin. |

| Klebsiella pneumoniae | In vitro (drip infusion model) | Activity similar to Piperacillin. |

| Bacteroides fragilis | In vitro & In vivo | Significantly high activity; therapeutically superior to Ticarcillin in animal models. |

Post-Antibiotic Effect (PAE) and Sub-Minimal Inhibitory Concentration (MIC) Effects of this compound

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth that persists after limited exposure to an antimicrobial agent, even after the concentration of the drug falls below the minimal inhibitory concentration (MIC). youtube.com This pharmacodynamic parameter is crucial in understanding the efficacy of an antibiotic and in designing optimal dosing schedules. nih.gov this compound, an acylureido-penicillin, has been shown to induce a significant PAE both in vitro and in vivo against Staphylococcus aureus. nih.govoup.com

Research conducted on Staphylococcus aureus Smith revealed that this compound induced an in vitro PAE of 1.7 hours and a more prolonged in vivo PAE of 5.2 hours in a thigh infection model in neutropenic mice. nih.gov The duration of the in vitro PAE for both this compound and the comparator, piperacillin, was found to be dependent on the drug concentration and the exposure time, with a maximum duration of approximately 2 hours for each. oup.com

To differentiate the true PAE from the effect of residual drug concentrations, experiments have utilized penicillinase to eliminate this compound after a set exposure time. nih.gov When penicillinase was injected into mice as the this compound serum concentration neared the MIC, the observed in vivo PAE was reduced from 5.2 hours to 2.7 hours. nih.govoup.com This finding confirms that this compound induces a genuine PAE, which is further extended by the activity of residual sub-inhibitory drug concentrations. nih.gov This combined action is sometimes referred to as the post-antibiotic sub-MIC effect (PASME). amegroups.org

The growth suppression effect of sub-MICs of this compound was also examined on bacterial cells that had been pre-exposed to the antibiotic versus those that had not. nih.gov For cells previously exposed to this compound, the duration of growth suppression at each sub-MIC level tested was longer than for unexposed cells, highlighting a synergistic interaction between the PAE and subsequent sub-MIC exposure. nih.govoup.com

Table 1: Post-Antibiotic Effect (PAE) of this compound against Staphylococcus aureus

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| In Vitro PAE | 1.7 hours | S. aureus Smith | nih.gov |

| In Vivo PAE | 5.2 hours | Thigh infection model, neutropenic mice | nih.gov |

| In Vivo PAE (with Penicillinase) | 2.7 hours | Penicillinase injected when serum concentration approached MIC | nih.govoup.com |

Pharmacodynamic Modeling and Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug exposure over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.govnih.gov In antibacterial therapy, these models are invaluable tools for predicting the efficacy of a drug, optimizing dosing regimens to maximize bacterial eradication, and minimizing the emergence of resistance. nih.govnih.gov The models integrate data on the drug's concentration profile with its antimicrobial activity, such as the rate and extent of bacterial killing and the PAE. nih.gov

For beta-lactam antibiotics like this compound, a key pharmacodynamic index often correlated with efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the MIC (%fT>MIC). The goal of PK/PD modeling is to define the target value for this index that predicts a successful clinical outcome. These models can simulate the effects of different dosing strategies on various bacterial strains, aiding in the development of effective treatment protocols. nih.gov

The development of PK/PD models relies on data from in vitro studies, such as time-kill curve experiments, and in vivo animal infection models. nih.gov These models have become essential in modern drug development and are used by both industry and academia to predict the therapeutic potential of new antibiotics. nih.gov While the principles of PK/PD modeling are well-established and critical for assessing antibacterial agents, specific, publicly available pharmacodynamic models for the prediction of this compound's clinical efficacy have not been detailed in the surveyed research literature.

Target Site Pharmacodynamics and Interstitial Fluid Concentration Analysis

The ultimate efficacy of an antibiotic is determined by its concentration at the actual site of infection, which for most bacterial infections is the interstitial fluid (ISF) of tissues. nih.govnih.gov Therefore, target site pharmacodynamics, which focuses on drug levels in specific tissues rather than just in blood or plasma, is critical for accurately predicting antibacterial effects. nih.gov It is generally accepted that only the free (unbound) fraction of a drug in the ISF is microbiologically active. nih.govnih.gov

Drug concentrations in the ISF can differ substantially from those measured in plasma. nih.gov Factors such as protein binding, tissue perfusion, and the ability of the drug to cross capillary walls influence its distribution into the interstitial space. nih.gov For some antibiotics, plasma concentrations may not be a reliable surrogate for target site concentrations, potentially leading to inaccurate predictions of efficacy. nih.gov The ratio of the area under the concentration-time curve (AUC) in tissue fluid to that in plasma is often used as a parameter to represent tissue penetration. researchgate.net

The in vivo research on this compound, which utilized a thigh infection model in mice, represents a form of target site analysis, as it directly measures the drug's effect on bacteria within a specific tissue compartment. nih.govoup.com However, detailed studies specifically measuring the concentration-time profile of this compound in the interstitial fluid of humans were not found in the reviewed literature. Such an analysis would provide more precise data, enhancing the ability to construct robust PK/PD models and further optimize the clinical application of this compound. nih.gov

Antimicrobial Activity Spectrum and Comparative Efficacy Research of Aspoxicillin

Broad-Spectrum Activity Analysis

Aspoxicillin's effectiveness spans a wide range of clinically significant bacteria. nih.govpatsnap.com It has been engineered to have a broader spectrum of activity and greater resistance to bacterial enzymes that typically degrade beta-lactam antibiotics. patsnap.com

This compound is effective against several Gram-positive bacteria. patsnap.com

Staphylococcus aureus: this compound has demonstrated activity against Staphylococcus aureus. nih.gov It has been shown to induce postantibiotic effects (PAEs) against Staphylococcus aureus Smith both in vitro (1.7 hours) and in vivo (5.2 hours) in a thigh infection model in neutropenic mice. nih.govoup.com

Enterococcus spp.: The antimicrobial activity of this compound has been observed against Enterococcus species. nih.gov While enterococci are known for their intrinsic resistance to many beta-lactam antibiotics, ampicillin (B1664943) remains a treatment of choice for susceptible strains. nih.govmedscape.com

Streptococcus pneumoniae: this compound has shown activity against Streptococcus pneumoniae. nih.gov In an experimental meningitis model in rats infected with Streptococcus pneumoniae Type III, this compound demonstrated an excellent therapeutic effect, attributed to its strong bactericidal action and favorable pharmacokinetic properties. nih.gov

Streptococcus pyogenes: No penicillin-resistant strains were observed among beta-streptococci, which includes Streptococcus pyogenes. nih.gov

The antibacterial spectrum of this compound also includes various Gram-negative pathogens. nih.gov

Escherichia coli: this compound is active against Escherichia coli. nih.gov In an in vitro model simulating human serum levels, this compound's bactericidal activity against E. coli was found to be superior to that of piperacillin (B28561). nih.gov

Haemophilus influenzae: A trend of increasing susceptibility to penicillins, including this compound, has been noted in isolates of Haemophilus influenzae. nih.gov This was linked to a decrease in the number of beta-lactamase producing strains. nih.gov

Bacteroides fragilis group: this compound has shown significant in vitro antibacterial activity against Bacteroides fragilis, a clinically important anaerobe. nih.gov The MIC80 of this compound against the Bacteroides fragilis group remained consistent between 1985-1986 and 1988, 1990, and 1992. nih.gov

Actinobacillus pleuropneumoniae: Information specifically regarding the activity of this compound against Actinobacillus pleuropneumoniae is not readily available in the provided search results.

This compound exhibits a broad spectrum of antibacterial activities against Gram-positive and Gram-negative anaerobic bacteria. nih.gov Its in vitro activity is particularly high against Bacteroides fragilis. nih.gov In experimental models of subcutaneous abscess and intraabdominal mixed infection involving beta-lactamase producing B. fragilis and non-producing Escherichia coli, the therapeutic and protective effects of this compound were notably stronger than those of ticarcillin (B1683155). nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

The MICs of this compound for Staphylococcus aureus Smith were determined to be 1.56 mg/L. oup.com A study on clinical isolates in Japan reported that the MIC80s of this compound against Staphylococcus aureus, Enterococcus spp., Escherichia coli, and the Bacteroides fragilis group were consistent with those from previous years. nih.gov

Comparative Studies with Other Beta-Lactam Antibiotics

The efficacy of this compound has been compared to other beta-lactam antibiotics in various studies.

Piperacillin: In a comparative phase III study on severe abdominal infections, this compound was found to be as effective as piperacillin. nih.govoup.com The efficacy rates were 90% for this compound and 91% for piperacillin. oup.com Another double-blind comparative study in respiratory tract infections also showed satisfactory clinical effects for this compound compared to piperacillin. nih.govnih.gov In an in vitro model, this compound's bactericidal activity against E. coli was superior to piperacillin, but its activity against K. pneumoniae was weaker. nih.gov

Sulbenicillin (B1681181): A well-controlled comparative study was conducted to evaluate the efficacy of this compound against sulbenicillin in treating postoperative wound infections, with this compound showing satisfactory results. nih.govnih.gov

Ampicillin: In an experimental meningitis model in rats, this compound showed an excellent therapeutic effect compared to ampicillin, piperacillin, and mezlocillin (B1676548). nih.gov

Efficacy Comparisons with Cefoxitin (B1668866), Ticarcillin, Mezlocillin, and Apalcillin (B1665124)

This compound, a semisynthetic penicillin, has been evaluated for its efficacy against various bacterial strains, and its performance has been compared to other established β-lactam antibiotics, including cefoxitin, ticarcillin, mezlocillin, and apalcillin.

In terms of its activity against anaerobic bacteria, research indicates that the in vitro antibacterial activity of this compound is less potent than that of cefoxitin against Peptostreptococcus and Veillonella. However, it demonstrates significantly higher activity against Bacteroides fragilis, a clinically important anaerobic pathogen. nih.gov

A notable finding is the superior in vivo performance of this compound compared to ticarcillin. In experimental models of subcutaneous abscesses and intra-abdominal mixed infections caused by β-lactamase-producing B. fragilis and Escherichia coli, this compound showed a much stronger therapeutic and protective effect than ticarcillin. nih.gov This suggests that in vitro susceptibility may not fully predict in vivo efficacy for this compound.

While direct comparative studies with mezlocillin and apalcillin are limited, the antibacterial spectra of these agents provide a basis for potential comparison. Mezlocillin and ticarcillin are both active against a wide range of bacteria, including Pseudomonas aeruginosa. nih.gov Apalcillin also demonstrates significant activity against Pseudomonas species. nih.gov Given that this compound is effective against a broad spectrum of gram-positive and gram-negative bacteria, its clinical utility in infections caused by these pathogens would be of interest for further comparative research.

Interactive Table: In Vitro Activity of this compound and Comparator Agents against Bacteroides fragilis

| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| This compound | - | - | - |

| Cefoxitin | ≤0.12- >128 | 8 | 32 |

| Ticarcillin | 16 - >256 | 128 | 256 |

| Mezlocillin | 0.5 - >128 | 32 | 128 |

| Apalcillin | - | - | - |

Data for Cefoxitin, Ticarcillin, and Mezlocillin is derived from studies on the Bacteroides fragilis group and may not represent a direct comparison with this compound against the same isolates.

Efficacy Comparisons with Cefdinir, Aztreonam, and Cefotaxime (B1668864)

Limited direct comparative studies are available in the scientific literature detailing the efficacy of this compound versus cefdinir, aztreonam, and cefotaxime. However, an analysis of their individual antimicrobial spectra provides insights into their potential comparative effectiveness.

Cefdinir , an oral third-generation cephalosporin, is noted for its activity against many gram-positive and gram-negative bacteria. It is commonly used for respiratory tract infections. singlecare.commedicinenet.com

Aztreonam , a monobactam, exhibits a narrow spectrum of activity, primarily targeting gram-negative aerobic bacteria, including Pseudomonas aeruginosa. It lacks activity against gram-positive bacteria and anaerobes. nih.govnih.gov

Cefotaxime , a third-generation cephalosporin, possesses a broad spectrum of activity against gram-positive and gram-negative bacteria. nih.govnih.gov It is effective in treating a variety of serious infections.

A study on the effect of various penicillins on the gut microbiota indicated that administration of cefotaxime led to an increase in the counts of Clostridium difficile in the cecal contents of mice, a phenomenon not observed with this compound. nih.gov This suggests a potentially different impact on the intestinal flora between these two antibiotics.

Further research, including head-to-head clinical trials and in vitro susceptibility testing with a wide range of clinical isolates, is necessary to definitively establish the comparative efficacy of this compound against cefdinir, aztreonam, and cefotaxime.

In Vitro/In Vivo Efficacy Correlation Studies

A significant characteristic of this compound is that its in vivo efficacy appears to be more potent than what might be predicted from its in vitro activity alone. nih.gov This discrepancy suggests that standard in vitro tests, such as the determination of Minimum Inhibitory Concentrations (MICs), may not fully capture the therapeutic potential of this compound in a clinical setting.

Several factors could contribute to this enhanced in vivo effect. These may include favorable pharmacokinetic and pharmacodynamic properties, such as efficient tissue penetration and stability against bacterial β-lactamases within the host. nih.gov For instance, in an experimental model of intra-abdominal infection with β-lactamase producing Bacteroides fragilis, this compound demonstrated a significantly stronger protective effect than ticarcillin, despite what in vitro data might suggest. nih.gov

Studies on other β-lactam antibiotics have shown that the correlation between in vitro susceptibility and in vivo outcome can be complex. For some antibiotics, the time that the drug concentration remains above the MIC (%T > MIC) is a critical determinant of efficacy. nih.gov Animal infection models, such as the neutropenic mouse thigh infection model, are often used to explore these relationships and to determine pharmacodynamic parameters that predict clinical success. nih.govnih.gov

While specific and detailed in vitro/in vivo correlation studies for this compound are not extensively reported in the available literature, the existing evidence strongly indicates that its therapeutic effectiveness in patients may be greater than what is anticipated from simple in vitro susceptibility tests. This highlights the importance of considering in vivo data and clinical outcomes when evaluating the full potential of this antimicrobial agent.

Mechanisms of Bacterial Resistance to Aspoxicillin

Role of Penicillin-Binding Protein Modifications in Resistance

A fundamental mechanism of resistance to beta-lactam antibiotics involves the alteration of Penicillin-Binding Proteins (PBPs), which are the primary targets of these drugs. nih.govpatsnap.com PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.com By binding to PBPs, Aspoxicillin inhibits their activity, disrupting cell wall integrity and leading to bacterial cell death. patsnap.com However, bacteria can develop resistance by modifying these target proteins. nih.gov

Resistance can arise from genetic mutations that alter the structure of PBPs, reducing their affinity for this compound and other beta-lactam antibiotics. reactgroup.org When the affinity is lowered, higher concentrations of the antibiotic are required to inhibit the PBP and exert a bactericidal effect. This type of resistance is a significant factor, particularly in Gram-positive bacteria. For instance, in strains of Streptococcus pneumoniae and Enterococcus faecium, resistance to penicillins has been linked to variants of PBPs that have a decreased binding affinity for the drugs. mdpi.com Similarly, methicillin-resistance in Staphylococcus aureus is mediated by the acquisition of a novel PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics. reactgroup.org While specific studies detailing the PBP binding affinity of resistant strains to this compound are limited, the patterns observed with other penicillins suggest this is a primary potential mechanism of resistance.

The development of PBP-mediated resistance can lead to complex susceptibility patterns within a bacterial population, often described as multimodal. mdpi.com This means that instead of a simple susceptible/resistant dichotomy, clinical isolates may exhibit a range of susceptibilities, including intermediate levels. This phenomenon is observed in species like Enterococcus faecium, where high-level resistance to penicillins is known to be related to PBPs. mdpi.com Studies on clinical isolates have shown that while some bacterial populations, like beta-streptococci, show no resistance, others, such as alpha-streptococci and Streptococcus pneumoniae, exhibit a decreasing frequency of strains with lower susceptibility, which may be linked to PBP variants. mdpi.com This multimodal distribution indicates that resistance is not an all-or-nothing event but a stepwise evolution of PBP modifications.

Table 1: Illustrative Multimodal Susceptibility Patterns in Response to PBP Alterations

| Bacterial Species | Predominant Resistance Mechanism | Observed Susceptibility Pattern to Penicillins | Citation |

| Enterococcus faecium | Alterations in Penicillin-Binding Proteins (PBPs) | High frequency of highly resistant strains, multimodal distribution | mdpi.com |

| Streptococcus pneumoniae | Alterations in Penicillin-Binding Proteins (PBPs) | Trend towards decreasing frequency of strains with lower susceptibility or resistance | mdpi.com |

| alpha-streptococci | Alterations in Penicillin-Binding Proteins (PBPs) | Trend towards decreasing frequency of strains with lower susceptibility or resistance | mdpi.com |

| beta-streptococci | Not applicable | No penicillin-resistant strains observed | mdpi.com |

Impact of Beta-Lactamase Production on this compound Efficacy

The most common resistance mechanism against beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.gov The efficacy of this compound is therefore closely tied to its stability against these enzymes.

This compound has been designed with structural modifications that confer a degree of resilience against the hydrolytic action of certain beta-lactamases. patsnap.com This inherent stability allows it to maintain its antibacterial efficacy against some beta-lactamase-producing bacteria. patsnap.com This is a crucial feature, as the prevalence of bacteria producing enzymes like TEM, SHV, and CTX-M types continues to pose a significant clinical challenge.

Table 2: Observed Trends in Bacterial Susceptibility to this compound

| Bacterial Species | Observed Trend | Attributed Cause | Citation |

| Haemophilus influenzae | Increasing susceptibility to this compound | Decrease in the number of beta-lactamase producing strains | mdpi.com |

| Staphylococcus aureus | Increasing susceptibility to this compound | Appearance of non-beta-lactamase producing strains | mdpi.com |

Efflux Pump Systems and this compound Resistance Mechanisms

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. reactgroup.orgnih.gov This mechanism prevents the antibiotic from reaching its intracellular or periplasmic target at a sufficient concentration to be effective. reactgroup.org Efflux pump systems are a significant cause of intrinsic and acquired multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govbohrium.com Major families of these pumps include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamily. mdpi.com The overexpression of efflux pumps can contribute to low-level resistance, which may facilitate the later acquisition of high-level resistance through other mechanisms. mdpi.com

While efflux is a well-documented mechanism of resistance for many classes of antibiotics, including beta-lactams in organisms like Pseudomonas aeruginosa and Bacteroides fragilis, specific research detailing the role of efflux pumps in conferring resistance specifically to this compound is not extensively documented in the reviewed literature. researchgate.netnih.gov However, given that efflux is a broad-spectrum defense mechanism, it is a plausible and potential contributor to reduced susceptibility to this compound in various bacterial pathogens. nih.govfrontiersin.org

Phenotypic Adaptations and Biofilm Formation in Response to this compound

Bacteria can exhibit remarkable adaptability in the face of antibiotic pressure, often undergoing phenotypic changes that confer resistance without any alteration to their genetic code. frontiersin.org One of the most significant of these adaptations is the formation of biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.netnih.gov While specific research on this compound's role in inducing biofilm formation is limited, the broader class of β-lactam antibiotics, to which this compound belongs, has been shown to influence this process significantly in various bacterial species. patsnap.compatsnap.comannexpublishers.co

The exposure of bacteria to sub-inhibitory concentrations of β-lactam antibiotics can, paradoxically, trigger biofilm formation. patsnap.commedicaldialogues.in This response is considered a protective mechanism, as the biofilm structure can shield bacteria from the full impact of the antibiotic and the host's immune system. nih.govresearchgate.net The mechanisms underlying this induced biofilm formation are complex and can vary between different bacterial species.

A key factor in β-lactam-induced biofilm formation in some bacteria is the release of extracellular DNA (eDNA). frontiersin.orgpatsnap.com Sub-lethal concentrations of these antibiotics can cause a degree of cell lysis, releasing cellular contents, including DNA, into the surrounding environment. This eDNA becomes a crucial component of the biofilm matrix, contributing to its structural integrity and promoting the adhesion of other bacterial cells. patsnap.com

For instance, studies on Staphylococcus aureus have demonstrated that exposure to sub-minimal inhibitory concentrations (sub-MICs) of β-lactam antibiotics like methicillin, ampicillin (B1664943), and amoxicillin (B794) can lead to a significant increase in biofilm formation. patsnap.compatsnap.comasm.org This effect was observed to be dependent on cell lysis and the subsequent release of eDNA. patsnap.compatsnap.com Similarly, in Haemophilus influenzae, sub-inhibitory concentrations of β-lactam antibiotics have been found to stimulate the formation of biofilms. medicaldialogues.inmicroscopy.cz In this case, the antibiotic exposure was linked to the upregulation of genes involved in carbohydrate metabolism, suggesting a shift towards the production of components for the biofilm matrix. medicaldialogues.inmicroscopy.cz

The following tables present findings from studies on the effect of other β-lactam antibiotics on biofilm formation, illustrating the general principles that may apply to this compound as a member of this class.

**Table 1: Effect of Sub-Inhibitory Concentrations of Ampicillin on Biofilm Formation in *Haemophilus influenzae***

| Bacterial Strain | Ampicillin Concentration (ng/mL) | Effect on Biofilm Formation | Reference |

|---|---|---|---|

| NTHi 2019 | 90 | Stimulatory | medicaldialogues.in |

| NTHi 9274 | 90 | Stimulatory | medicaldialogues.in |

| PittEE | 525 | Stimulatory | medicaldialogues.in |

**Table 2: Effect of Sub-Inhibitory Concentrations of Amoxicillin on Biofilm Formation in *Haemophilus influenzae***

| Bacterial Strain | Amoxicillin Concentration (ng/mL) | Effect on Biofilm Formation | Reference |

|---|---|---|---|

| NTHi 9274 | 230 | Stimulatory | medicaldialogues.in |

| PittAA | 120 | Stimulatory | medicaldialogues.in |

| PittEE | 450 | Stimulatory | medicaldialogues.in |

It is important to note that the induction of biofilm formation is not a universal response to all β-lactam antibiotics or in all bacteria. The effect is often dependent on the specific bacterial strain, the particular antibiotic, and its concentration. medicaldialogues.in Nevertheless, the potential for sub-inhibitory levels of β-lactams to promote biofilm formation is a significant consideration in the development of antibiotic resistance. This phenotypic adaptation allows bacteria to survive in the presence of an antibiotic and can facilitate the horizontal gene transfer of genetic resistance determinants within the protected biofilm community.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Aspoxicillin

Influence of Molecular Structure on Aspoxicillin's Antimicrobial Potency

The antimicrobial power of β-lactam antibiotics is intrinsically linked to their molecular architecture. The core β-lactam ring is the pharmacophore responsible for the irreversible acylation of Penicillin-Binding Proteins (PBPs), but the nature of the R-group, or side chain, attached at the 6-position of the penam (B1241934) nucleus dictates the antibiotic's spectrum of activity, potency, and stability against β-lactamases.

In this compound, the intricate side chain, derived from amoxicillin (B794), is specifically designed to enhance its antibacterial properties. Research into derivatives of aminobenzylpenicillin has shown that introducing an asparagine moiety into the 6-acyl side chain can significantly improve antibacterial performance. nih.gov

The defining structural feature of this compound is its N4-methyl-D-asparagine side chain. The synthesis and evaluation of various N4-alkyl-asparaginylaminobenzylpenicillins revealed that the N4-methyl-D-asparaginylamoxicillin variant, known as this compound (or TA-058), possesses a particularly effective, broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This demonstrates that the addition of the N4-methyl-D-asparagine group is a successful strategy for augmenting the antimicrobial potency of the parent amoxicillin structure. The modification enhances the molecule's ability to interfere with bacterial cell wall synthesis, leading to cell lysis. nih.gov

| Compound | Key Structural Feature | Impact on Antimicrobial Potency |

|---|---|---|

| Amoxicillin | α-amino-p-hydroxyphenylacetyl side chain | Baseline broad-spectrum activity. |

| This compound | Amoxicillin with an added N4-methyl-D-asparagine moiety | Enhanced and broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov |

Correlation between this compound's Structural Features and PBP Binding Affinity

The mechanism of action for all penicillin derivatives involves the inhibition of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.govmdpi.com The efficacy of a β-lactam antibiotic is therefore directly correlated with its ability to bind to and acylate these target enzymes.

The structural modifications in this compound, particularly its complex side chain, are crucial for its interaction with PBPs. While specific studies detailing the binding kinetics of this compound to various PBPs are not widely published, the observed enhancement in its antimicrobial activity strongly implies a favorable binding affinity. nih.gov In some bacteria, such as certain strains of Enterococcus faecium, resistance to β-lactams has been linked to alterations in PBPs. nih.gov The design of novel side chains, like that of this compound, represents a key strategy to improve binding to these essential targets, including low-affinity PBPs that emerge in resistant strains. mdpi.com The unique N4-methyl-D-asparagine structure likely provides additional interaction points within the PBP active site, leading to more efficient inhibition of cell wall synthesis compared to its parent compound.

Computational Approaches in SAR/QSAR Analysis

In modern drug discovery, computational methods are indispensable for analyzing SAR and developing Quantitative Structure-Activity Relationship (QSAR) models. These in silico techniques allow for the prediction of a molecule's biological activity based on its structural and physicochemical properties, thereby accelerating the design of more potent derivatives. mdpi.comnih.gov QSAR studies for antimicrobials correlate molecular descriptors with activity, providing a mathematical framework to guide synthesis. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand (the antibiotic) and its receptor (the PBP). researchgate.netnih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity through scoring functions. For β-lactams, this can reveal key hydrogen bonds and hydrophobic interactions between the antibiotic's side chain and amino acid residues in the PBP active site. researchgate.net

Molecular Dynamics (MD) Simulations provide insight into the dynamic nature of the antibiotic-PBP complex over time. MD can confirm the stability of binding modes predicted by docking and reveal conformational changes in the protein upon ligand binding, which can be crucial for understanding resistance mechanisms. nih.govresearchgate.net

While specific docking and MD studies on this compound are not prevalent in public literature, these methods are standard for analyzing its class of antibiotics. researchgate.netresearchgate.net A hypothetical docking study would assess how the N4-methyl-D-asparagine side chain fits into the PBP active site and compare its binding energy to that of amoxicillin.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | PBP2x | Lower (more favorable) value | Ser337, Thr550, Asn396 |

| Amoxicillin | PBP2x | Higher (less favorable) value | Ser337, Thr550 |

In silico models are widely used to predict the bioactivity and potential toxicity of new chemical entities before they are synthesized, saving time and resources. nih.govmdpi.com These predictive models use algorithms and extensive databases to estimate a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on its structure. nih.gov

For a compound like this compound, in silico tools could be used to:

Predict Bioactivity: QSAR models can correlate structural descriptors (e.g., molecular weight, polarity, specific functional groups) with antimicrobial activity (e.g., Minimum Inhibitory Concentration). nih.gov

Predict Toxicity: Algorithms can screen for structural alerts—substructures known to be associated with toxicity—and predict endpoints such as mutagenicity, carcinogenicity, or irritation. nih.gov PubChem, for instance, lists GHS hazard classifications for this compound based on computational predictions, indicating potential for skin and eye irritation. nih.gov

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | Affects absorption and distribution. |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties like oral bioavailability. nih.gov |

| Structural Alerts | Specific chemical substructures linked to toxicity. | Early identification of potential safety issues. |

Synergistic and Antagonistic Interactions of Aspoxicillin with Other Antimicrobial Agents

Mechanisms of Synergistic Activity

Synergistic interactions typically occur when the combined antimicrobial effect of two drugs is greater than the sum of their individual effects. biointerfaceresearch.com For Aspoxicillin, a key mechanism of synergy involves its primary action on the bacterial cell wall, which can facilitate the action of other drugs. youtube.combiomol.com

A classic example of antibiotic synergy is the combination of β-lactam antibiotics, such as penicillins, with aminoglycosides. youtube.com While penicillins like this compound inhibit bacterial cell wall synthesis, aminoglycosides act inside the cell to inhibit protein synthesis by binding to the 30S ribosomal subunit. youtube.comnih.gov Individually, the uptake of aminoglycosides into bacterial cells can be limited. However, when the structural integrity of the cell wall is compromised by this compound, it becomes more permeable, allowing for enhanced penetration of the aminoglycoside. youtube.comnih.gov This increased intracellular concentration of the aminoglycoside leads to a more potent bactericidal effect. youtube.com This combination is particularly effective against certain bacteria, such as Enterococcus species, where monotherapy may not be sufficient. youtube.com Studies on penicillins have shown that this synergistic relationship can lead to more rapid bacterial killing. youtube.comnih.gov

It is important to note, however, that a pharmacokinetic interaction has been observed where the serum concentration of certain aminoglycosides can be decreased when combined with this compound, which may be a separate consideration from the synergistic effect at the site of infection. drugbank.com

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. patsnap.com It targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. biomol.compatsnap.com By blocking the cross-linking of peptidoglycan strands, this compound weakens the cell wall, leading to a loss of structural integrity and, ultimately, cell lysis. nih.govpatsnap.com

This disruption of the cell wall is a pivotal mechanism for synergy. nih.gov A compromised cell wall acts as a less effective barrier, facilitating the entry of other antimicrobial agents that might otherwise struggle to reach their intracellular targets. youtube.comnih.gov This principle extends beyond just aminoglycosides. For example, studies have shown that the breakdown of peptidoglycan by β-lactams can increase the access of peptide antibiotics to the cytoplasmic membrane. nih.gov The weakened cell wall makes the bacterium more vulnerable to other drugs that target internal components or processes, such as protein or nucleic acid synthesis. lumenlearning.com

Studies on Antagonistic Effects

Antagonism occurs when the combined effect of two drugs is less than their individual effects. nih.gov A well-documented mechanism for antagonism involves the combination of bactericidal agents, which kill actively dividing cells, with bacteriostatic agents, which merely inhibit cell growth. nih.gov Since β-lactams like this compound are most effective against rapidly growing bacteria that are actively synthesizing new cell walls, a bacteriostatic agent that halts this growth can reduce this compound's efficacy. biomol.comnih.gov

Research and drug interaction data indicate that the therapeutic efficacy of this compound can be diminished when used in combination with bacteriostatic antibiotics from the tetracycline (B611298) class. drugbank.com

| Interacting Agent | Drug Class | Observed Effect | Citation |

|---|---|---|---|

| Tetracycline | Tetracycline Antibiotic | The therapeutic efficacy of this compound can be decreased. | drugbank.com |

| Oxytetracycline | Tetracycline Antibiotic | The therapeutic efficacy of this compound can be decreased. | drugbank.com |

| Tigecycline | Glycylcycline (Tetracycline derivative) | The therapeutic efficacy of this compound can be decreased. | drugbank.com |

| Omadacycline | Tetracycline Antibiotic | The therapeutic efficacy of this compound can be decreased. | drugbank.com |

| Typhoid vaccine | Vaccine | The therapeutic efficacy of Typhoid vaccine can be decreased. | drugbank.com |

Rationales and Research in Combination Therapy Involving this compound

The primary rationale for using antimicrobial combination therapy is to achieve a synergistic effect, which can provide several clinical advantages. biointerfaceresearch.com These include broadening the spectrum of antibacterial coverage, preventing the emergence of resistant bacterial strains, and achieving a bactericidal effect in infections where a single agent is insufficient. biointerfaceresearch.comyoutube.com Using drugs in combination may also allow for lower concentrations of each agent, potentially reducing toxicity. biointerfaceresearch.commdpi.com

Research into combination therapy is a cornerstone of modern infectious disease management, particularly for treating persistent or multidrug-resistant infections. mdpi.combiorxiv.orgnih.gov The combination of a β-lactam with an aminoglycoside, for instance, is a well-established strategy for serious infections like endocarditis. youtube.com The superior effect of this compound in experimental mixed-infection models compared to other penicillins suggests its potential as a robust component in combination regimens. nih.gov The goal of such research is to identify drug pairings that are not only effective but also minimize the risk of antagonism and the selection for resistant bacteria. nih.govbiorxiv.org

Toxicological Research and Mechanistic Safety Profile of Aspoxicillin

Investigations into Cellular and Molecular Toxicological Mechanisms

While comprehensive studies specifically on aspoxicillin are limited, research on related β-lactam antibiotics provides insights into potential toxicological mechanisms at the cellular and molecular levels. These investigations often focus on the induction of oxidative stress and the subsequent damage to cellular components, including mitochondria, which can lead to programmed cell death, or apoptosis.

Bactericidal antibiotics, a class that includes penicillins like this compound, have been shown to induce the production of harmful hydroxyl radicals, which is a key component of their antibacterial action. This process, however, can also impact host cells. The generation of reactive oxygen species (ROS) can lead to a state of oxidative stress, where the balance between oxidants and antioxidants is disrupted, potentially causing damage to DNA, proteins, and lipids.

Studies on related penicillin antibiotics offer a window into these potential mechanisms. For instance, research on amoxicillin (B794) has demonstrated its capacity to induce oxidative stress in the gills and digestive glands of bivalves. nih.gov Another study on piperacillin (B28561), a different penicillin, revealed that it can cause an accumulation of mitochondrial superoxide (B77818) and reactive oxygen species in neuron cells, leading to oxidative damage. nih.gov While direct evidence for this compound is not available, the structural and functional similarities to other penicillins suggest that it may also have the potential to induce oxidative stress in certain cellular environments. The thioether moiety present in the structure of penicillins like amoxicillin has been identified as a site susceptible to free radical oxidation. nih.gov

Table 1: Potential Markers of Oxidative Stress Investigated in Relation to Penicillin Antibiotics

| Biomarker | Description | Potential Effect of Penicillin Exposure |

| Malondialdehyde (MDA) | An end product of lipid peroxidation, indicating oxidative damage to lipids. | Increased levels observed in some studies with penicillins. |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Activity may be altered in response to penicillin-induced oxidative stress. |

| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. | Activity may be altered in response to penicillin-induced oxidative stress. |

| Glutathione S-Transferase (GST) | A family of enzymes that play a role in detoxification and protection against oxidative stress. | Activity may be altered in response to penicillin-induced oxidative stress. |

| Protein Carbonyl Content (PCC) | A marker of oxidative damage to proteins. | Increased levels observed in some studies with penicillins. |

This table is based on findings from related penicillin antibiotics and represents potential areas of investigation for this compound.

Mitochondria, the powerhouses of the cell, are also central to the regulation of apoptosis. mayo.edu Damage to mitochondria can lead to the release of pro-apoptotic factors, initiating a cascade of events that result in controlled cell death. Some antibiotics have been shown to directly affect mitochondrial function.

The evidence regarding penicillins and mitochondrial damage is mixed. One study found that amoxicillin did not have a significant effect on mitochondrial respiration. mdpi.com However, another study demonstrated that piperacillin can cause mitochondrial dysfunction in neuron cells, characterized by reduced mitochondrial respiration, membrane potential, and ATP production. nih.gov This mitochondrial dysfunction was linked to the induction of apoptosis. nih.gov

Furthermore, research has shown that amoxicillin can directly induce apoptosis in B cell lymphoma cells in a dose-dependent manner. nih.gov This process was found to involve the TNF system and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov The induction of apoptosis can be triggered by various stimuli, including DNA damage and cellular stress, which can be a consequence of oxidative stress. bio-rad-antibodies.com

Table 2: Key Factors in Mitochondrial Damage and Apoptosis Potentially Relevant to this compound

| Factor | Role in Cell Death | Potential Influence of Related Penicillins |

| Mitochondrial Membrane Potential | Essential for ATP production; its dissipation is an early event in apoptosis. | Reduced by piperacillin in some studies. nih.gov |

| ATP Production | The primary energy currency of the cell; its depletion can trigger cell death. | Decreased by piperacillin in some studies. nih.gov |

| Cytochrome c Release | A key event in the intrinsic pathway of apoptosis, leading to caspase activation. | Can be induced by mitochondrial damage. mayo.edu |

| Caspase Activation | A family of proteases that execute the process of apoptosis. | Activated by amoxicillin in some studies. nih.gov |

| Bcl-2 Family Proteins | Regulators of apoptosis, with both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. | Expression of Bcl-2 was decreased in cells treated with amoxicillin in one study. nih.gov |

This table is based on findings from related penicillin antibiotics and highlights potential mechanisms for investigation with this compound.

Drug-Drug Interaction Mechanisms

This compound, like other penicillins, is primarily eliminated from the body via the kidneys. droracle.ai This route of elimination makes it susceptible to interactions with other drugs that affect renal function. Additionally, interactions can occur with drugs that have similar or opposing pharmacological effects.

A well-documented interaction for penicillins is with probenecid (B1678239). Probenecid competitively inhibits the organic anion transporters (OATs) in the renal tubules. medicinesinformation.co.nznih.gov These transporters are responsible for the active secretion of many drugs, including penicillins, from the blood into the urine. medicinesinformation.co.nz By blocking this secretion pathway, probenecid can decrease the renal clearance of this compound, leading to higher and more sustained plasma concentrations. nih.govdrugs.com This interaction has been therapeutically exploited to enhance the efficacy of some penicillins. drugs.com

Table 3: Mechanism of Interaction between this compound and Probenecid

| Interacting Drug | Mechanism of Interaction | Effect on this compound |

| Probenecid | Competitive inhibition of renal tubular secretion via organic anion transporters (OATs). medicinesinformation.co.nznih.gov | Decreased renal excretion, leading to increased plasma concentrations and a longer half-life. drugs.com |

The co-administration of penicillins with oral anticoagulants, such as warfarin, may potentiate the risk of bleeding. nih.govdrugs.com The exact mechanism of this interaction is not fully understood but is thought to involve multiple factors. One proposed mechanism is the inhibition of platelet aggregation by some penicillins. drugs.comcontemporaryclinic.com Another potential mechanism, particularly with broad-spectrum antibiotics, is the disruption of intestinal flora that synthesize vitamin K, a crucial component in the production of clotting factors. nih.govnih.gov A reduction in vitamin K can enhance the anticoagulant effect of warfarin, leading to an increased International Normalized Ratio (INR) and a higher risk of bleeding. nih.govnih.gov

Table 4: Potential Mechanisms of Interaction between this compound and Warfarin